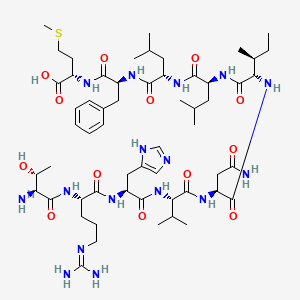
H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH is a peptide consisting of the amino acids threonine, arginine, histidine, valine, asparagine, isoleucine, leucine, leucine, phenylalanine, and methionine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptides, including this compound.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH can undergo several types of chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from cysteine residues.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes and are involved in signal transduction pathways.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Used in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity or activate signaling pathways by binding to receptors on cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
H-Ala-Gly-Ser-Glu-Val-OH: Another peptide with different amino acid composition.
H-Lys-Leu-Phe-Gly-Arg-OH: A peptide with a different sequence but similar properties.
Uniqueness
H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of certain amino acids, such as arginine and histidine, can confer unique properties, such as the ability to interact with specific enzymes or receptors.
Propiedades
Fórmula molecular |
C57H94N16O13S |
|---|---|
Peso molecular |
1243.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C57H94N16O13S/c1-11-32(8)46(55(84)70-39(23-30(4)5)49(78)67-38(22-29(2)3)48(77)68-40(24-34-16-13-12-14-17-34)50(79)66-37(56(85)86)19-21-87-10)73-52(81)42(26-43(58)75)71-54(83)45(31(6)7)72-51(80)41(25-35-27-62-28-64-35)69-47(76)36(18-15-20-63-57(60)61)65-53(82)44(59)33(9)74/h12-14,16-17,27-33,36-42,44-46,74H,11,15,18-26,59H2,1-10H3,(H2,58,75)(H,62,64)(H,65,82)(H,66,79)(H,67,78)(H,68,77)(H,69,76)(H,70,84)(H,71,83)(H,72,80)(H,73,81)(H,85,86)(H4,60,61,63)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |
Clave InChI |
IHDNEYVMHFOHEK-CXQZFATRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
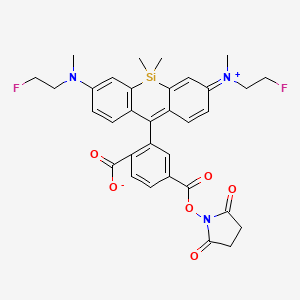
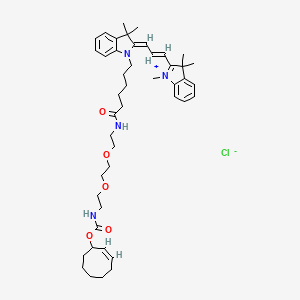
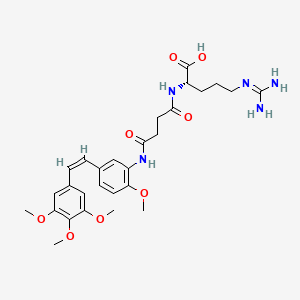
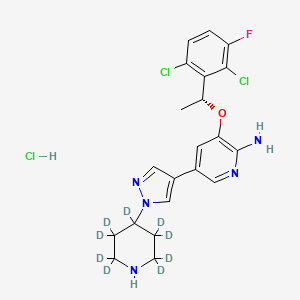
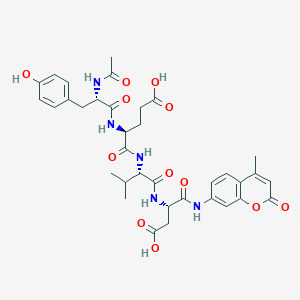
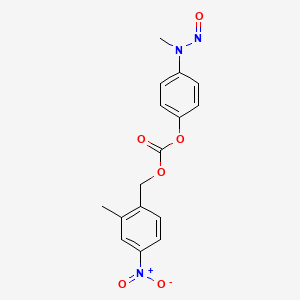

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)




![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
